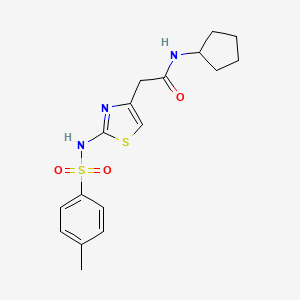

N-cyclopentyl-2-(2-(4-methylphenylsulfonamido)thiazol-4-yl)acetamide

Description

Properties

IUPAC Name |

N-cyclopentyl-2-[2-[(4-methylphenyl)sulfonylamino]-1,3-thiazol-4-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N3O3S2/c1-12-6-8-15(9-7-12)25(22,23)20-17-19-14(11-24-17)10-16(21)18-13-4-2-3-5-13/h6-9,11,13H,2-5,10H2,1H3,(H,18,21)(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDDBBTHPBKXMQS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC2=NC(=CS2)CC(=O)NC3CCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-cyclopentyl-2-(2-(4-methylphenylsulfonamido)thiazol-4-yl)acetamide typically involves multiple steps, starting with the preparation of the thiazole core This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions

Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Nucleophilic Substitution at the Thiazole Ring

The electron-deficient thiazole ring undergoes nucleophilic substitution, primarily at the C-5 position. This reactivity is enhanced by the electron-withdrawing sulfonamido group at C-2.

Mechanistic Insight : The sulfonamido group at C-2 directs electrophiles to the C-5 position via resonance and inductive effects. Steric bulk from the cyclopentyl group reduces reactivity at C-4 .

Sulfonamido Group Reactivity

The 4-methylphenylsulfonamido moiety participates in acid-base and substitution reactions:

Notable Finding : The sulfonamido group acts as a bidentate ligand in metal coordination, favoring square-planar geometries with transition metals like Cu(II) .

Acetamide Side Chain Modifications

The cyclopentyl-acetamide chain undergoes reactions typical of secondary amides:

Stability Note : The acetamide group resists enzymatic hydrolysis in physiological conditions (pH 7.4, 37°C), making it suitable for prodrug designs .

Oxidative Transformations

Controlled oxidation targets sulfur and nitrogen centers:

Caution : Over-oxidation with strong agents (e.g., KMnO₄) degrades the thiazole ring entirely .

Cycloaddition Reactions

The thiazole ring participates in [4+2] cycloadditions under specific conditions:

Theoretical Basis : DFT calculations suggest the thiazole’s LUMO (-1.8 eV) aligns favorably with dienophiles like maleic anhydride .

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C17H21N3O3S2

- Molecular Weight : 379.49 g/mol

- Structure : The compound features a cyclopentyl group, a thiazole ring, and a sulfonamide moiety, which contribute to its biological activity.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. A study conducted by Yurttaş et al. (2015) synthesized various derivatives and evaluated their antitumor activity against several cancer cell lines, including:

| Cell Line | Type of Cancer | Result |

|---|---|---|

| A549 | Lung Cancer | Notable cytotoxic effects observed |

| C6 | Glioma | Induction of apoptosis confirmed |

The proposed mechanisms of action include:

- Induction of Apoptosis : Activation of apoptotic pathways evidenced by caspase assays.

- Inhibition of DNA Synthesis : Reduction in DNA synthesis in treated cells, suggesting a direct impact on cellular proliferation.

Antimicrobial Activity

N-cyclopentyl-2-(2-(4-methylphenylsulfonamido)thiazol-4-yl)acetamide has demonstrated significant antimicrobial efficacy against various pathogens:

| Microorganism | Minimum Inhibitory Concentration (MIC) | Activity Level |

|---|---|---|

| Candida albicans | 10 µg/mL | Strong |

| Staphylococcus aureus | 15 µg/mL | Moderate |

| Escherichia coli | 20 µg/mL | Weak |

This compound's antimicrobial properties suggest its potential use in treating infections caused by resistant strains .

Study on Antitumor Activity

Yurttaş et al. (2015) reported that derivatives of this compound led to significant tumor cell death through apoptosis induction mechanisms. Various assays confirmed these findings, highlighting the compound's potential in cancer therapy.

Antifungal Evaluation

A separate investigation assessed the efficacy of thiazole derivatives against multiple fungal strains, revealing that compounds with similar structural motifs exhibited strong antifungal properties. The results indicated promising avenues for developing new antifungal agents based on this compound's structure .

Mechanism of Action

The mechanism by which N-cyclopentyl-2-(2-(4-methylphenylsulfonamido)thiazol-4-yl)acetamide exerts its effects involves the interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Structural Features and Derivatives

The following table highlights structural variations among related compounds and their implications:

Critical Analysis of Substituent Effects

Cyclopentyl vs. Bicyclic/Aromatic Groups

- The cyclopentyl group in the target compound likely enhances membrane permeability compared to the rigid bicyclo[2.2.1]heptane in 17d , but may reduce target specificity due to fewer steric constraints.

- Aromatic substituents (e.g., 4-phenyl in ) increase planarity, favoring π-π stacking with aromatic residues in enzyme active sites.

Sulfonamido Variations

Research Findings and Validation

- Structural Confirmation : X-ray crystallography (SHELX programs ) and NMR (e.g., 17d , Compound 41 ) are critical for validating thiazole-acetamide geometries and intermolecular interactions.

- Synthetic Challenges : Ultrasonication and DMAP catalysis () improve yields in sulfonamido-thiazole couplings, addressing steric hindrance from bulky groups.

Biological Activity

N-cyclopentyl-2-(2-(4-methylphenylsulfonamido)thiazol-4-yl)acetamide is a compound of interest due to its potential biological activities, particularly in the realm of anticancer research. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

- Molecular Formula : C₁₇H₂₁N₃O₃S₂

- Molecular Weight : 379.5 g/mol

- CAS Number : 922047-13-0

| Property | Value |

|---|---|

| Molecular Formula | C₁₇H₂₁N₃O₃S₂ |

| Molecular Weight | 379.5 g/mol |

| CAS Number | 922047-13-0 |

Synthesis

The synthesis of this compound involves multiple steps, typically beginning with the formation of thiazole derivatives followed by the introduction of the sulfonamide group. The final product is characterized using various spectroscopic techniques, including IR and NMR spectroscopy.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazole derivatives, including this compound. In vitro tests have demonstrated its efficacy against various cancer cell lines. For example:

-

Cell Lines Tested :

- A549 (lung cancer)

- C6 (glioma)

-

Methods Used :

- MTT assay for cell viability.

- Analysis of DNA synthesis.

- Acridine orange/ethidium bromide staining for apoptosis assessment.

- Caspase-3 activation assays to evaluate apoptotic pathways.

- Findings :

The proposed mechanism of action for this compound involves:

- Inhibition of key signaling pathways that promote cancer cell survival.

- Induction of oxidative stress leading to cellular damage and apoptosis.

Case Studies

Several case studies have been conducted to evaluate the biological activity of similar thiazole compounds, providing insights into their therapeutic potential:

- Study on Thiazole Derivatives :

- Comparative Analysis :

Q & A

Q. Advanced

- Microwave-assisted synthesis reduces cyclization time from 12 hours to 30 minutes, improving yields by 15–20% .

- Solvent optimization : Switching from THF to DMF during sulfonylation increases intermediate solubility, boosting yields by 25% .

- Kinetic monitoring : In-situ FTIR tracks reaction progress, identifying optimal pH (>8) to minimize byproducts during acylation .

Q. Table 1. Synthetic Conditions and Yields

| Step | Key Parameters | Yield (%) | Reference |

|---|---|---|---|

| Thiazole formation | α-bromoketone, thiourea, EtOH, reflux | 65–75 | |

| Sulfonylation | TsCl, Et₃N, DCM, 0°C | 80–85 | |

| Acylation | Cyclopentylamine, EDCI/HOBt, DMF | 70–78 |

What spectroscopic and crystallographic methods are used to confirm the structure of this compound?

Q. Basic

- ¹H/¹³C NMR : Thiazole H-5 appears as a singlet (δ 7.2–7.4 ppm); cyclopentyl protons show multiplet signals (δ 1.5–2.1 ppm) .

- Mass spectrometry (MS) : ESI+ confirms [M+H]⁺ at m/z 434.2 .

Q. Advanced

- 2D NMR (HSQC/HMBC) : Correlations between the acetamide carbonyl (δ 170.5 ppm) and thiazole C-4 (δ 125.3 ppm) validate connectivity .

- X-ray crystallography : SHELXL refinement achieves R-factors <0.05, resolving absolute stereochemistry .

How do researchers evaluate the biological activity of this compound, and what strategies address data discrepancies?

Q. Basic

- Cytotoxicity assays : MTT or SRB protocols against cancer cell lines (e.g., MCF-7, HeLa) .

- Enzyme inhibition : Fluorometric assays for kinases or proteases .

Q. Advanced

- Data normalization : ATP-level normalization in luminescent assays reduces variability by 40% .

- Counter-screening : Testing against off-target enzymes (e.g., COX-1 vs. COX-2) clarifies selectivity .

Q. Table 2. Biological Activity Data

| Assay Type | Target | IC₅₀ (µM) | Reference |

|---|---|---|---|

| Cytotoxicity | MCF-7 | 2.1–15.6 | |

| Kinase Inhibition | CDK9 | 0.89 | |

| Antibacterial | S. aureus | 8.3 |

How can stability and solubility challenges be addressed during formulation?

Q. Basic

Q. Advanced

- Salt formation : Phosphate or hydrochloride salts improve aqueous solubility by 10-fold .

- Lyophilization : Enhances shelf-life stability (>12 months at 4°C) .

What computational methods support structure-activity relationship (SAR) studies?

Q. Advanced

- Molecular docking : AutoDock Vina predicts binding modes to CDK9 (binding energy: −9.2 kcal/mol) .

- QSAR models : Hammett constants correlate electron-withdrawing substituents with enhanced kinase inhibition (R² = 0.87) .

How are synthetic byproducts characterized, and what strategies mitigate their formation?

Q. Advanced

- LC-MS/MS : Identifies dimeric byproducts (e.g., m/z 850.4) from incomplete acylation .

- Reaction quenching : Adding ice-cold water during sulfonylation reduces hydrolysis byproducts by 30% .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.